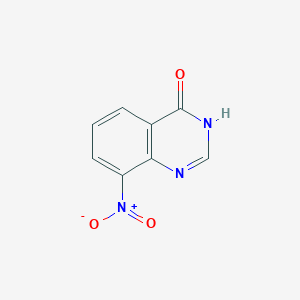

8-Nitroquinazolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXFFMBXNHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279946 | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53638-54-3 | |

| Record name | 53638-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Nitroquinazolin-4-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 8-position of the quinazolinone ring system is expected to significantly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, offering insights for its synthesis, characterization, and potential applications in drug discovery and development.

Chemical Properties

Structure and Tautomerism

This compound, with the chemical formula C₈H₅N₃O₃, possesses a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with a nitro group substituted at the 8-position. An important characteristic of 4-hydroxyquinazolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (8-nitro-3H-quinazolin-4-one). Spectroscopic evidence and computational studies on related quinazolinones suggest that the keto tautomer is the predominant form in both the solid state and in polar solvents. This is a critical consideration for its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The most direct and established method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of an anthranilic acid with an amide. For the synthesis of this compound, the logical starting materials would be 2-amino-3-nitrobenzoic acid and formamide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Niementowski Synthesis (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

-

Heating: Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.

Physical Properties

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table combines known data with predicted values and data from its close isomer, 6-nitroquinazolin-4-ol, for comparative purposes.

| Property | This compound (Predicted/Supplier Data) | 6-Nitroquinazolin-4-ol (Experimental Data) |

| Molecular Formula | C₈H₅N₃O₃ | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol | 191.15 g/mol [1] |

| Appearance | Off-white to yellow solid (Predicted) | Tan to brown solid[1] |

| Melting Point | 248 °C (Predicted) | >300 °C |

| Boiling Point | 393.0 °C at 760 mmHg (Predicted)[2] | Not available |

| Density | 1.64 g/cm³ (Predicted)[2] | Not available |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF (Predicted) | Soluble in DMSO, DMF |

| pKa | -0.96 (Predicted) | Not available |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, in DMSO-d₆)

-

Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

N-H Proton: A broad singlet in the downfield region (δ 12.0-13.0 ppm) corresponding to the N-H proton of the quinazolinone ring.

-

C-H Proton (Pyrimidine Ring): A singlet around δ 8.0-8.5 ppm for the proton at the 2-position of the quinazoline ring.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)

-

Carbonyl Carbon: A peak in the range of δ 160-165 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group (C-8) would be expected to be significantly downfield.

-

C2 Carbon: A peak around δ 145-150 ppm.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C=N Stretch: An absorption band in the region of 1600-1620 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (Predicted, EI)

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation involving the loss of NO₂ (m/z = 145), CO (m/z = 163), and other characteristic fragments of the quinazolinone ring system.

Potential Applications and Biological Significance

While specific biological studies on this compound are scarce, the broader class of nitro-substituted quinazolines has garnered significant interest in medicinal chemistry. The nitro group can act as a key pharmacophore and a versatile synthetic handle.

-

Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. The nitro group's electron-withdrawing nature can influence the binding affinity of the quinazolinone scaffold to the ATP-binding pocket of these kinases.

-

Antimicrobial and Antiprotozoal Agents: Nitro-containing heterocyclic compounds are well-known for their antimicrobial and antiprotozoal activities. The mechanism often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that are toxic to the microorganisms.

-

Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a key synthetic intermediate for further functionalization and the generation of diverse libraries of quinazolinone derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a compound of significant interest within the field of medicinal chemistry, primarily due to the established biological importance of the quinazolinone scaffold and the versatile nature of the nitro substituent. While direct experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on established chemical principles, predictive models, and comparative data from closely related analogues. The presented synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further research into the experimental validation of these properties and the exploration of its biological potential is highly encouraged and is anticipated to unveil novel therapeutic applications for this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 8-Nitroquinazolin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a nitro group at the 8-position of the quinazolin-4-ol ring system offers a strategic handle for further functionalization, influencing the molecule's electronic properties and enabling the synthesis of diverse derivatives. This guide provides a comprehensive overview of the synthesis of 8-nitroquinazolin-4-ol and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the significance of this compound class in drug discovery.

Core Synthetic Strategy: Cyclocondensation Approach

The most prevalent and direct method for synthesizing the this compound core is through the cyclocondensation of 2-amino-3-nitrobenzoic acid with a suitable one-carbon source.[4] This reaction is a variation of the well-established Niementowski quinazoline synthesis.

Causality Behind Experimental Choices

The selection of 2-amino-3-nitrobenzoic acid as the starting material is pivotal. The ortho-disposition of the amino and carboxylic acid groups is essential for the intramolecular cyclization to form the pyrimidinone ring of the quinazoline system. The nitro group at the 3-position of the benzoic acid dictates its final location at the 8-position of the quinazolin-4-ol product.

Formamide is a commonly employed one-carbon source in this synthesis. It serves a dual role: as a reagent that provides the C2 carbon of the quinazoline ring and as a high-boiling solvent, facilitating the high temperatures often required for the condensation and cyclization steps.[4]

Reaction Mechanism

The reaction proceeds through an initial acylation of the amino group of 2-amino-3-nitrobenzoic acid by formamide, forming an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, leads to the formation of the stable this compound ring system.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key starting material and the target compound, this compound.

Synthesis of 2-Amino-3-nitrobenzoic Acid

The starting material, 2-amino-3-nitrobenzoic acid, can be prepared from 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid).[5]

Protocol:

-

In a sealed reaction vessel, combine 3-nitrosalicylic acid with an excess of aqueous ammonium hydroxide.[5]

-

Heat the mixture to a temperature between 120°C and 180°C for several hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-amino-3-nitrobenzoic acid.[5]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Synthesis of this compound

Method 1: Conventional Heating

This traditional method utilizes thermal condensation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[4]

-

Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[4]

-

Monitor the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.[4]

-

Collect the precipitated solid product by vacuum filtration.[4]

-

Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[4]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and often higher-yielding alternative to conventional heating.[4][6]

Protocol:

-

In a microwave-safe reaction vessel, combine 2-amino-3-nitrobenzoic acid and formamide.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180°C) for a shorter duration (e.g., 10-30 minutes) compared to conventional heating.

-

After cooling, perform the work-up and purification as described in the conventional heating method.

Synthesis of this compound Derivatives

The this compound scaffold provides multiple avenues for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Derivatization at the 2- and 3-Positions

The 2- and 3-positions of the quinazolinone ring can be functionalized to introduce a wide variety of substituents.

-

2-Substituted Derivatives: By replacing formamide with other reagents such as orthoesters, acid chlorides, or aldehydes, various alkyl, aryl, and heteroaryl groups can be introduced at the 2-position.[1]

-

2,3-Disubstituted Derivatives: The inclusion of a primary amine in the reaction mixture allows for further derivatization at the 3-position, leading to the formation of 2,3-disubstituted quinazolinones.[1] This class of compounds has shown significant promise as kinase inhibitors in cancer therapy.[1]

Modification of the Nitro Group

The nitro group at the 8-position is a key functional group for further synthetic transformations.

-

Reduction to an Amino Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group can then be further modified through acylation, alkylation, or diazotization reactions to introduce a wide range of pharmacophores.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Method | Reagents | Temperature (°C) | Time | Typical Yield (%) |

| Conventional Heating | 2-amino-3-nitrobenzoic acid, formamide | 150-160 | 2-4 hours | Variable, substrate-dependent |

| Microwave-Assisted | 2-amino-3-nitrobenzoic acid, formamide | 150-180 | 10-30 minutes | Often higher than conventional |

Note: Yields are highly dependent on the specific substrate and reaction conditions.[4]

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound and its derivatives.

Applications in Drug Development

Quinazoline and quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][7][8][9] They have been investigated as:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling pathways.[4][10][11]

-

Antimicrobial Agents: These compounds have shown activity against various bacterial and fungal strains.[3][7]

-

Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.[1]

-

Anticonvulsant Agents: The quinazoline scaffold has also been explored for its potential in developing anticonvulsant drugs.[1]

The this compound core serves as a versatile platform for the synthesis of novel compounds with potential therapeutic applications across these and other disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a "Privileged" Pharmacophore

An In-Depth Technical Guide to the Putative Mechanism of Action of 8-Nitroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Derivatives of this heterocyclic scaffold have been successfully developed into clinically approved therapeutics for a range of diseases, most notably in oncology.[1][2] Compounds such as gefitinib and erlotinib, both quinazoline derivatives, have revolutionized the treatment of certain cancers by targeting specific molecular pathways.[1][2][3]

This compound belongs to this distinguished class of compounds. While its specific molecular mechanism of action is not yet extensively delineated in the public domain, its structural features, particularly the quinazoline core and the electron-withdrawing nitro group, allow for a well-grounded, putative mechanism to be proposed. This guide will provide an in-depth exploration of the likely mechanism of action of this compound, drawing upon the established pharmacology of its structural analogs. We will delve into its probable molecular targets, the signaling pathways it may modulate, and the experimental methodologies required to validate these hypotheses.

Part 1: The Quinazoline Core - A Versatile Scaffold for Enzyme Inhibition

The biological activity of many quinazoline derivatives stems from their ability to act as inhibitors of various enzymes, particularly kinases.[3][4] The quinazoline nucleus often serves as a bioisostere for the adenine moiety of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of kinases. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascades that are often dysregulated in diseases like cancer.

General Mechanism: ATP-Competitive Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. In many pathological conditions, particularly cancer, kinases can become constitutively active, leading to uncontrolled cell proliferation and survival.[3] Quinazoline-based inhibitors are designed to occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target protein.

Caption: ATP-competitive inhibition by a quinazoline-based compound.

Part 2: Putative Molecular Target of this compound: Epidermal Growth Factor Receptor (EGFR)

A substantial body of evidence points towards the Epidermal Growth Factor Receptor (EGFR) as a primary target for nitro-substituted quinazoline derivatives.[3][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell growth, proliferation, and survival.[3] Mutations and overexpression of EGFR are common drivers in various cancers, making it a well-validated therapeutic target.[3]

The EGFR Signaling Pathway

The binding of a ligand to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Both of these pathways converge on the regulation of gene expression to promote cell cycle progression and inhibit apoptosis.

Caption: The EGFR signaling pathway and its inhibition.

Based on the established activity of related compounds, it is highly probable that this compound functions as an EGFR inhibitor. By binding to the ATP pocket of the EGFR kinase domain, it would prevent autophosphorylation and block the initiation of these downstream pro-survival signals, ultimately leading to an anti-proliferative effect in EGFR-dependent cancer cells.

Part 3: Other Potential Mechanisms of Action

While EGFR inhibition is a primary putative mechanism, the versatile quinazoline scaffold has been shown to interact with other targets. Further investigation into the activity of this compound should also consider these possibilities:

-

PI3K/HDAC Inhibition: Some quinazolin-4-one derivatives have been designed as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs), both of which are critical targets in cancer therapy.[6]

-

PDE4B Inhibition: Novel quinazoline-based compounds have been synthesized and shown to act as inhibitors of Phosphodiesterase 4B (PDE4B), with potential applications as anti-inflammatory agents.[7]

-

Antimicrobial Activity: The quinazolinone ring is a common feature in compounds with antibacterial and antifungal properties.[2][8] The mechanism in these cases can be varied, including the inhibition of essential bacterial enzymes.

Part 4: Experimental Validation of the Mechanism of Action

A rigorous and systematic experimental approach is necessary to confirm the putative mechanism of action of this compound. The following protocols outline a logical workflow for this validation process.

Caption: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of a specific kinase (e.g., EGFR) and to quantify its potency (IC50).

-

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, this compound stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). b. In a 96-well or 384-well plate, add the kinase assay buffer. c. Add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (vehicle only). d. Add the recombinant EGFR enzyme and the substrate to each well. e. Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays that quantify the amount of ADP produced are common.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines, particularly those known to be dependent on EGFR signaling (e.g., A549, HCT-116).

-

Methodology:

-

Reagents and Materials: EGFR-dependent cancer cell lines, appropriate cell culture medium, this compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. After the incubation period, add the cell viability reagent according to the manufacturer's instructions. d. Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Protocol 3: Western Blot Analysis

-

Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., Akt, ERK) in a cellular context.

-

Methodology:

-

Reagents and Materials: EGFR-dependent cancer cell lines, this compound, EGF ligand, cell lysis buffer, primary antibodies (against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH), and secondary antibodies.

-

Procedure: a. Culture the cells to approximately 80% confluency. Serum-starve the cells overnight to reduce basal signaling. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). c. Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway. d. Lyse the cells and quantify the protein concentration. e. Separate the proteins by SDS-PAGE and transfer them to a membrane. f. Probe the membrane with the primary antibodies followed by the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Compare the levels of phosphorylated proteins in the compound-treated samples to the EGF-stimulated control. A decrease in the phosphorylation of EGFR, Akt, and ERK in the presence of this compound would confirm its inhibitory effect on the pathway.

-

Part 5: Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | EGFR | Value |

| Gefitinib (Control) | EGFR | Value |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | A549 | Value |

| this compound | HCT-116 | Value |

Conclusion and Future Directions

Based on the extensive literature on the quinazoline scaffold, this compound is putatively a potent inhibitor of protein kinases, with a high probability of targeting the Epidermal Growth Factor Receptor. This proposed mechanism of action suggests its potential as an anti-cancer agent. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from direct enzyme inhibition to cellular pathway modulation and functional anti-proliferative effects.

Future research should focus on a broader kinase profiling to assess the selectivity of this compound. Elucidating its structure-activity relationship (SAR) through the synthesis and testing of analogs could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies in relevant animal models will be a critical next step to evaluate its therapeutic efficacy and pharmacokinetic properties.

References

- 1. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 8-Nitro-4-dimethylamino-quinazoline [smolecule.com]

- 5. 6-Nitro-1H-quinazoline-4-thione| [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijoer.com [ijoer.com]

Biological activities of 8-Nitroquinazolin-4-ol

An In-depth Technical Guide to the Biological Activities of 8-Nitroquinazolin-4-ol

Foreword for the Research Community

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, most notably in oncology and infectious diseases.[2][3] This guide focuses on a specific, yet under-explored derivative: This compound .

It is important to address from the outset that while the broader class of quinazolinones is extensively studied, specific, publicly available biological data for the 8-nitro isomer is limited. Therefore, this document adopts a dual approach:

-

It provides a robust, scientifically-grounded framework for the synthesis and potential biological activities of this compound, drawing upon established structure-activity relationships (SAR) within the quinazoline family.[1][3]

-

It serves as a practical whitepaper, offering detailed, field-proven experimental protocols for researchers to synthesize and comprehensively evaluate the biological profile of this compound and its analogs.

The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising chemical entity. It is also critical to recognize the tautomeric nature of the target compound, which exists in equilibrium between the enol form (this compound) and the more stable keto form, 8-Nitroquinazolin-4(3H)-one . Throughout this guide, we will refer to the scaffold using the quinazolin-4-one nomenclature, in line with common practice in chemical literature.

Part 1: Synthesis of 8-Nitroquinazolin-4(3H)-one

The synthesis of the quinazolin-4(3H)-one core is a well-established process. The most direct route to the 8-nitro derivative involves the cyclocondensation of 2-amino-3-nitrobenzoic acid with a suitable one-carbon source, typically formamide. This is a variation of the classic Niementowski quinazoline synthesis. The nitro group's position on the final product is dictated by its position on the starting anthranilic acid derivative.

Rationale for Synthetic Route

The choice of 2-amino-3-nitrobenzoic acid as the starting material directly places the nitro group at the desired C8 position of the resulting quinazolinone ring. Formamide serves as both a reagent (providing the C2 carbon) and a high-boiling solvent, facilitating the high temperatures required for the cyclization and dehydration steps. This one-pot approach is efficient and commonly used for generating the foundational quinazolinone scaffold.[4]

Detailed Experimental Protocol: Synthesis of 8-Nitroquinazolin-4(3H)-one

Objective: To synthesize 8-Nitroquinazolin-4(3H)-one from 2-amino-3-nitrobenzoic acid.

Materials:

-

2-amino-3-nitrobenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filtration apparatus

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-15 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot from the reaction mixture, dissolve it in ethanol, and spot it on a TLC plate against the starting material. The formation of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL) while stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 8-Nitroquinazolin-4(3H)-one.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of 8-Nitroquinazolin-4(3H)-one.

Part 2: Anticipated Biological Activities & Mechanisms

Based on extensive research into the quinazolinone scaffold, 8-Nitroquinazolin-4(3H)-one is a prime candidate for investigation in two major therapeutic areas: oncology and infectious diseases. The presence and position of the nitro group are expected to significantly influence its biological profile.

Anticancer Activity: A Focus on Kinase Inhibition

The 4-anilinoquinazoline scaffold is the basis for several clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[5] These drugs function as ATP-competitive inhibitors, blocking the signaling pathways that lead to cancer cell proliferation and survival.[5]

Hypothesized Mechanism of Action:

It is highly probable that 8-Nitroquinazolin-4(3H)-one and its derivatives could function as inhibitors of various protein kinases. The nitro group at the C8 position, being a strong electron-withdrawing group, would modulate the electronic properties of the heterocyclic ring system. This can influence the binding affinity to the ATP-binding pocket of kinases like EGFR, VEGFR, or cyclin-dependent kinases (CDKs).[6][7] Inhibition of these kinases would disrupt downstream signaling, leading to cell cycle arrest and induction of apoptosis.[8]

Visualization of a Potential Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a common target for quinazoline-based anticancer agents.[5] this compound would be investigated for its ability to inhibit this pathway at the receptor level.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Antimicrobial Activity

Quinazolinone derivatives have consistently shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11][12] Structure-activity relationship studies have indicated that substitutions at various positions on the quinazolinone ring, including the introduction of halogen or nitro groups, can enhance antimicrobial potency.[1][9]

Hypothesized Mechanism of Action:

The mode of action for antimicrobial quinazolinones can be varied. Some derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bactericidal effects.[11] Others may disrupt cell wall synthesis or interfere with microbial metabolic pathways. The lipophilicity and electronic nature of 8-Nitroquinazolin-4(3H)-one would be key determinants of its ability to penetrate microbial cell walls and interact with intracellular targets.

Part 3: Methodologies for Biological Evaluation

To ascertain the biological activities of a novel compound like 8-Nitroquinazolin-4(3H)-one, a series of standardized in vitro assays must be performed. The following protocols are foundational for this purpose.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of 8-Nitroquinazolin-4(3H)-one that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

8-Nitroquinazolin-4(3H)-one (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-channel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 8-Nitroquinazolin-4(3H)-one stock solution in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of 8-Nitroquinazolin-4(3H)-one required to inhibit the activity of a specific protein kinase (e.g., EGFR) by 50% (IC50).

Principle: Many commercial kits (e.g., ADP-Glo™, HTRF®) are available. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated.

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

8-Nitroquinazolin-4(3H)-one (dissolved in DMSO)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This includes the kinase, substrate, and ATP in a kinase reaction buffer.

-

Compound Plating: Prepare serial dilutions of 8-Nitroquinazolin-4(3H)-one in buffer and add them to the wells of the assay plate.

-

Kinase Reaction Initiation: Add the kinase enzyme to the wells containing the compound and incubate briefly.

-

Start Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells. Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data using "no enzyme" (0% activity) and "vehicle control" (100% activity) wells. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-Nitroquinazolin-4(3H)-one against selected microbial strains.

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

8-Nitroquinazolin-4(3H)-one (dissolved in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of 8-Nitroquinazolin-4(3H)-one to the first column of wells, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculum Preparation: Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that each well will receive a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with a standard antibiotic), a growth control (broth with inoculum, no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. A colorimetric indicator like resazurin can also be added to aid in visualization (blue = no growth, pink = growth).

Part 4: Data Presentation and Interpretation

For a novel compound, clear and concise data presentation is crucial. The following tables illustrate how results from the described assays would be summarized.

Note: The data presented below is illustrative and based on activities reported for structurally related nitro-substituted quinazolinone derivatives in the literature.[5] It serves as a benchmark for the expected range of activity for 8-Nitroquinazolin-4(3H)-one.

Table 1: Illustrative In Vitro Cytotoxicity Data

| Compound ID | Target Cell Line | IC50 (µM) ± SD |

| 8-Nitroquinazolin-4-one | A549 (Lung Carcinoma) | Hypothetical Data |

| HCT-116 (Colon Carcinoma) | Hypothetical Data | |

| MCF-7 (Breast Carcinoma) | Hypothetical Data | |

| WI-38 (Normal Fibroblast) | Hypothetical Data | |

| Gefitinib (Reference) | A549 (Lung Carcinoma) | 0.010 ± 0.002[5] |

| HCT-116 (Colon Carcinoma) | 1.69 ± 0.15[5] |

Table 2: Illustrative Kinase Inhibition Data

| Compound ID | Target Kinase | IC50 (µM) ± SD |

| 8-Nitroquinazolin-4-one | EGFR (Wild-Type) | Hypothetical Data |

| VEGFR2 | Hypothetical Data | |

| CDK2 | Hypothetical Data | |

| Erlotinib (Reference) | EGFR (Wild-Type) | ~0.002 |

Table 3: Illustrative Antimicrobial Activity Data (MIC)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| 8-Nitroquinazolin-4-one | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Ciprofloxacin (Reference) | 0.25 - 1.0 | 0.015 - 0.12 | N/A |

| Fluconazole (Reference) | N/A | N/A | 0.25 - 2.0 |

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, molecule within the pharmacologically significant quinazoline family. Based on extensive structure-activity relationship data from its chemical relatives, it is hypothesized to possess potent anticancer and antimicrobial properties, likely mediated through the inhibition of key cellular enzymes such as protein kinases or DNA gyrase.

This guide provides the essential framework for any research program aimed at characterizing this compound. The detailed synthetic and biological evaluation protocols outlined herein offer a clear path forward. The critical next steps for the scientific community are to:

-

Synthesize and Characterize: Perform the synthesis of 8-Nitroquinazolin-4(3H)-one and confirm its structure and purity.

-

Conduct Broad-Spectrum Screening: Evaluate its cytotoxic effects against a diverse panel of cancer cell lines and its antimicrobial activity against a wide range of pathogenic bacteria and fungi.

-

Elucidate Mechanism of Action: For any significant "hits," perform detailed mechanistic studies, including kinase profiling, apoptosis assays, and bacterial target identification.

-

Analog Development: Utilize the 8-nitroquinazolin-4-one scaffold as a starting point for the synthesis of a library of derivatives to build a comprehensive SAR and optimize for potency and selectivity.

The exploration of this compound holds the potential to uncover novel therapeutic leads that could address unmet needs in oncology and infectious disease.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 8-Nitroquinazolin-4-ol

Abstract

8-Nitroquinazolin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to the versatile bioactivities associated with the quinazolinone scaffold. A thorough understanding of its structural and electronic properties is paramount for elucidating its mechanism of action, predicting its behavior in biological systems, and guiding the synthesis of novel derivatives. This technical guide provides a comprehensive analysis of the spectral properties of this compound, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the interpretation of its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, functional understanding of this important molecule.

Introduction and Molecular Structure

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro (NO₂) group at the 8-position of the quinazolin-4-ol backbone significantly modulates the molecule's electronic and steric properties, thereby influencing its reactivity, binding affinity, and overall pharmacological profile. The strong electron-withdrawing nature of the nitro group, coupled with the conjugated π-system of the bicyclic core, dictates the unique spectral characteristics of this compound (CAS 53638-54-3).

The molecule exists in a tautomeric equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally being the more stable and predominant. This guide will primarily refer to this 'one' tautomer. Understanding its spectral signature is the first step in quality control, structural verification, and mechanistic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Interpretation of the Spectrum

The UV-Vis spectrum of quinazolinone derivatives typically displays multiple absorption bands. For this compound, we can predict the following features based on related structures[1]:

-

A strong absorption band around 220-230 nm: This band can be attributed to a high-energy π → π* transition within the benzenoid system.

-

A complex series of bands between 270-320 nm: These absorptions likely arise from π → π* transitions involving the entire quinazolinone conjugated system. Theoretical studies on similar quinazolinones assign bands in the 210–285 nm range to π–π* transitions[1].

-

A lower-energy band extending beyond 320 nm: This is characteristic of an n → π* transition, likely involving the lone pair electrons on the carbonyl oxygen and ring nitrogens. The presence of the nitro group, a powerful chromophore, can cause a bathochromic (red) shift of this band, pushing it to longer wavelengths. For instance, the introduction of a nitro group to a phenol shifts the absorption maximum significantly[2].

The solvent environment can influence the absorption maxima (solvatochromism). In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a slight bathochromic shift.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or DMSO).

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with cuvettes containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation of the Spectrum

The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its key functional groups.

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretch of the lactam group. Its broadness is due to intermolecular hydrogen bonding.

-

C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.

-

C=O (Amide) Stretching: A very strong, sharp absorption band between 1650-1700 cm⁻¹ is a hallmark of the carbonyl (C=O) group in the quinazolinone ring. For related quinazolinones, this peak appears around 1662-1684 cm⁻¹[3][4].

-

N-O (Nitro) Stretching: The nitro group gives rise to two distinct, strong stretching vibrations:

-

Asymmetric stretch: 1520-1560 cm⁻¹

-

Symmetric stretch: 1340-1365 cm⁻¹ These are among the most diagnostic peaks for confirming the presence of the nitro group. For example, in 4-nitrophenyl derivatives, these bands appear around 1523 cm⁻¹ and 1343 cm⁻¹[5].

-

-

C=N and C=C Stretching: A series of medium to strong bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N bond in the pyrimidine ring and the C=C bonds in the aromatic rings.

-

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to C-N stretching.

-

Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Summary of Expected FTIR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3300 | N-H Stretch | Lactam (Amide) | Medium, Broad |

| > 3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 1650-1700 | C=O Stretch | Lactam (Amide) | Strong, Sharp |

| 1520-1560 | N-O Asymmetric Stretch | Nitro | Strong |

| 1340-1365 | N-O Symmetric Stretch | Nitro | Strong |

| 1450-1620 | C=N / C=C Stretch | Aromatic/Heterocycle | Medium-Strong |

| 750-900 | C-H Bend (Out-of-Plane) | Aromatic | Medium-Strong |

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry this compound sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are expected:

-

N-H Proton (Lactam): A broad singlet is expected far downfield, typically > 12 ppm , due to the acidic nature of the proton and its involvement in hydrogen bonding. In similar quinazolinone structures, this proton appears around 12.5-12.6 ppm[6].

-

Aromatic Protons: The protons on the benzene ring (H-5, H-6, H-7) will appear in the aromatic region (7.0-8.5 ppm ). Their exact chemical shifts and coupling patterns are diagnostic:

-

The strong electron-withdrawing effect of the adjacent nitro group will deshield H-7, shifting it significantly downfield.

-

The peri-deshielding effect of the carbonyl group at position 4 will shift H-5 downfield.

-

We can predict a pattern of three coupled aromatic protons. H-6 will likely appear as a triplet, coupled to both H-5 and H-7. H-5 and H-7 will appear as doublets (or more complex doublet of doublets).

-

-

H-2 Proton: The proton at the 2-position on the pyrimidine ring is adjacent to two nitrogen atoms, which deshields it. This signal is expected to appear as a singlet downfield in the aromatic region, likely > 8.0 ppm . For the parent 2-phenylquinazolin-4(3H)-one, the H-2 proton signal is part of a multiplet around 8.15-8.24 ppm[6].

¹³C NMR Spectrum: Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

-

C=O Carbon (C-4): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield, typically in the range of 160-165 ppm . In related structures, this peak is observed around 162.7 ppm[6].

-

Aromatic Carbons: The carbons of the benzene ring and the pyrimidine ring will resonate between 115-155 ppm .

-

C-8: This carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded.

-

C-8a and C-4a: These are quaternary carbons at the ring fusion and will have distinct chemical shifts. C-4a, being adjacent to the C=O group, will be more deshielded.

-

C-2: This carbon, situated between two nitrogen atoms, will be highly deshielded, often appearing around 145-155 ppm .

-

-

The specific shifts of C-5, C-6, and C-7 will be influenced by the combined electronic effects of the fused ring system and the nitro group.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Measure the chemical shifts (δ) in ppm and analyze the coupling constants (J) in Hz to determine the connectivity of protons. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Interpretation of the Spectrum

The molecular formula of this compound is C₈H₅N₃O₃, with a monoisotopic mass of approximately 191.03 g/mol [7].

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent peak at m/z = 191 corresponding to the molecular ion is expected.

-

Isotope Peaks: A smaller peak at M+1 (m/z = 192) will be present due to the natural abundance of ¹³C.

-

Key Fragmentation Pathways: The fragmentation pattern provides structural clues. Common fragmentation pathways for nitroaromatic compounds and quinazolinones include:

-

Loss of NO₂: A peak at m/z = 145 (M - 46) corresponding to the loss of a nitro radical (•NO₂).

-

Loss of NO and CO: Sequential loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da) is a characteristic fragmentation of nitroaromatic compounds and lactams, respectively. This could lead to peaks at m/z = 161 (M - NO) and m/z = 133 (M - NO - CO).

-

Fragmentation of the quinazolinone ring itself can lead to characteristic ions, such as those seen for the parent quinazolin-4-one structure[8].

-

Experimental Protocol for MS Analysis

References

- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Analysis of 8-Nitroquinazolin-4-ol: A Methodological Whitepaper for Target Interaction Modeling

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. 8-Nitroquinazolin-4-ol, a specific derivative, presents a compelling subject for computational analysis due to the electron-withdrawing nature of its nitro group, which can significantly influence its interaction with biological targets. This technical guide provides a comprehensive, methodology-focused framework for the in silico modeling of this compound's interactions with a representative protein target. We will navigate the essential preparatory stages, execute predictive molecular docking, and validate the stability of the resulting complex through molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to explore and predict small molecule-protein interactions.

Foundational Principles: The 'Why' of In Silico Modeling

Before delving into protocol, it is crucial to understand the strategic value of computational modeling in the drug discovery pipeline. In silico methods serve as a powerful hypothesis-generation engine, allowing for the rapid, cost-effective screening of molecular interactions that would be resource-intensive to explore experimentally. Techniques like molecular docking predict the preferred orientation and binding affinity of a ligand to a protein, while molecular dynamics (MD) simulations provide invaluable insights into the stability and conformational dynamics of the protein-ligand complex over time. This dual approach allows us to not only identify potential binders but also to assess the physical realism and durability of their interactions, thereby prioritizing the most promising candidates for subsequent experimental validation.

Pre-simulation Workflow: Preparing the Molecular Actors

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. This section details the meticulous, self-validating steps required to prepare both the ligand (this compound) and a putative protein target for interaction analysis.

Ligand Preparation: From 2D Structure to 3D Conformer

The initial step involves translating the 2D chemical structure of this compound into a three-dimensional, energetically minimized format suitable for docking.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: Secure the canonical SMILES string or a 2D structure file (e.g., .sdf) for this compound from a reputable chemical database like PubChem or ChemicalBook.

-

Rationale: Starting with a standardized representation ensures structural correctness.

-

-

Generate 3D Coordinates: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure.

-

Rationale: This initial 3D structure is a necessary but crude approximation of the molecule's geometry.

-

-

Energy Minimization: Subject the 3D structure to energy minimization using a force field like MMFF94 or UFF. This process adjusts bond lengths and angles to find a low-energy, stable conformation.

-

Rationale: An unminimized structure contains significant internal strain, which would produce artifactual results in docking simulations. Minimization yields a physically plausible conformer.

-

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).

-

Rationale: Charges are critical for accurately modeling electrostatic interactions, which are a major component of ligand-protein binding.

-

-

Define Torsional Bonds: Identify rotatable bonds within the ligand. This is crucial for flexible docking algorithms.

-

Rationale: Allowing ligand flexibility provides a more realistic simulation of how the molecule might adapt its conformation to fit within the binding pocket.

-

-

File Format Conversion: Save the prepared ligand in the .pdbqt format, which is required by popular docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional tree information.

Target Selection and Preparation

While specific targets for this compound are not extensively documented, the broader quinazoline class is known to target protein kinases. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as a representative and well-validated target.

Experimental Protocol: Protein Target Preparation

-

Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 1M17.

-

Rationale: The PDB provides experimentally determined, high-resolution 3D structures of biological macromolecules.

-

-

Clean the Structure: Using molecular visualization software like UCSF Chimera or AutoDockTools, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Rationale: These molecules can interfere with the docking process. Water molecules, in particular, can occupy space in the binding pocket that should be available to the ligand. The original ligand must be removed to allow for redocking our compound of interest.

-

-

Repair and Optimize Structure: Check for and repair any missing atoms or side chains in the protein structure.

-

Rationale: PDB files derived from crystallography can sometimes have missing loops or side chains due to poor electron density in those regions. Repairing these ensures a complete and valid protein model.

-

-

Add Polar Hydrogens: Add hydrogen atoms to the protein, specifically to polar residues.

-

Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bond networks, a key component of protein-ligand interactions.

-

-

Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

-

Rationale: As with the ligand, accurate charge representation is vital for calculating the electrostatic potential and interaction energies.

-

-

File Format Conversion: Save the prepared protein as a .pdbqt file. This prepares the receptor for the grid generation and docking stages.

Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the most favorable binding pose of a ligand within a protein's active site and estimates the strength of the interaction, typically as a binding affinity score. We will use AutoDock Vina, a widely used and validated docking engine.

Docking Workflow Overview

The docking process involves defining a search space on the protein (the "grid box"), allowing the docking algorithm to explore various ligand conformations within that space, and then using a scoring function to rank the resulting poses.

Step-by-Step Docking Protocol

-

Define the Binding Site (Grid Box): The search space for docking is defined by a 3D grid, or "box." The most reliable method for defining this box is to center it on the coordinates of the original, co-crystallized ligand in the PDB structure.

-

Rationale: The location of the native ligand is the experimentally validated binding site. Centering the grid here ensures the search is focused on the most relevant region of the protein. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement.

-

-

Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Rationale:Exhaustiveness controls the computational effort of the search algorithm. Higher values increase the probability of finding the true energy minimum but require more computational time. A value of 8-16 is typically a good starting point.

-

-

Execute the Docking Run: Launch the AutoDock Vina executable from the command line, providing the configuration file as input.

-

Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding mode.

-

Trustworthiness: It is critical to analyze not just the top-scoring pose but the cluster of top poses. If multiple low-energy poses have very different conformations, it may suggest that the ligand does not have a single, well-defined binding mode.

-

Interpreting Docking Data

The primary outputs of a docking simulation are the binding affinity and the 3D coordinates of the predicted poses. This data should be systematically organized and visualized to extract meaningful insights.

| Parameter | Description | Example Value | Interpretation |

| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol | A strong predicted interaction, suggesting the ligand is a good candidate for this binding pocket. |

| RMSD (from best mode) | Root Mean Square Deviation between the atoms of a given pose and the top-scoring pose. | 1.2 Å | A low RMSD value (< 2.0 Å) indicates that this pose is conformationally similar to the best predicted mode. |

Table 1: Example quantitative data from a molecular docking result.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding event, a protein-ligand complex is a dynamic entity. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose in a simulated physiological environment.

MD Simulation Workflow

An MD simulation involves placing the docked complex in a solvent box, neutralizing it with ions, minimizing its energy, gradually heating and equilibrating the system, and finally running a "production" simulation from which analytical data is collected.

Step-by-Step MD Protocol (GROMACS)

This protocol outlines the key stages using the GROMACS simulation package.

-

System Preparation:

-

Combine Coordinates: Merge the coordinate files of the protein and the top-docked pose of this compound into a single complex file.

-

Generate Ligand Topology: Generate force field parameters for the ligand. This is a critical step, as standard protein force fields do not include parameters for drug-like molecules. Servers like CGenFF or SwissParam can be used for this purpose.

-

Define Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic).

-

Solvate: Fill the box with water molecules (e.g., TIP3P water model).

-

Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

-

Rationale: MD simulations require an overall neutral charge to avoid artifacts in the calculation of long-range electrostatic interactions.

-

-

-

Energy Minimization: Perform energy minimization on the solvated system to relax the geometry and remove any bad contacts or steric clashes.

-

Equilibration:

-

NVT Ensemble: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

-

NPT Ensemble: Perform a second equilibration step (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature. This adjusts the box density to the correct value while keeping the protein and ligand restrained.

-